molecular formula C17H20O4 B1252643 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propane CAS No. 103560-69-6

1-(2-Hydroxy-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propane

Cat. No. B1252643
CAS RN: 103560-69-6
M. Wt: 288.34 g/mol
InChI Key: UDWSABBWZXKLLQ-UHFFFAOYSA-N
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Description

1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propane is a monomethoxybenzene that is 2-methoxyphenol substituted by a 3-(2-hydroxy-4-methoxyphenyl)propyl group at position 4. Isolated from the stems of Combretum griffithii, it exhibits anticancer activity. It has a role as a metabolite, an antimycobacterial drug, an antineoplastic agent and a plant metabolite.

Scientific Research Applications

Synthesis and Intermediates

  • This compound has been used as an intermediate in the synthesis of various chemicals. Tyman and Payne (2006) explored its use in synthesizing phenolic propane-1, 2- and 1, 3-diols, which are intermediates for immobilized chelatants for the borate anion (Tyman & Payne, 2006).

Antioxidant and Anti-inflammatory Activities

  • In the context of biological activities, derivatives of this compound have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Freire et al. (2005) found that hydroxylated derivatives of trans-anethole, closely related to 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propane, exhibited significant antioxidant and anti-inflammatory activities (Freire et al., 2005).

Cytotoxicity and Antimicrobial Properties

  • The compound has shown potential in cytotoxicity against cancer cell lines and activity against Mycobacterium tuberculosis. Moosophon, Kanokmedhakul, and Kanokmedhakul (2011) reported these findings, highlighting its potential in medical research (Moosophon, Kanokmedhakul, & Kanokmedhakul, 2011). Additionally, Nagamani et al. (2018) synthesized novel derivatives and evaluated their antimicrobial activity (Nagamani et al., 2018).

Pyrolysis and Chemical Behavior

  • The compound's derivatives have been studied for their thermal behavior and chemical reactivity. Kuroda et al. (2007) examined the pyrolysis of lignin model compounds related to this chemical, contributing to understanding its behavior under high temperatures (Kuroda et al., 2007).

Cosmetic and Pharmaceutical Applications

  • In the cosmetics and pharmaceutical industries, derivatives of this compound have been synthesized for potential application. For instance, Ghaemy, Heidaripour, and Barghamadi (2007) reported on the synthesis of related monomers for use in dental composites (Ghaemy, Heidaripour, & Barghamadi, 2007).

properties

CAS RN

103560-69-6

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

4-[3-(2-hydroxy-4-methoxyphenyl)propyl]-2-methoxyphenol

InChI

InChI=1S/C17H20O4/c1-20-14-8-7-13(16(19)11-14)5-3-4-12-6-9-15(18)17(10-12)21-2/h6-11,18-19H,3-5H2,1-2H3

InChI Key

UDWSABBWZXKLLQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CCCC2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=CC(=C(C=C1)CCCC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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